4-Amino-2-(trifluoromethyl)pyridine HCl
Description
Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis
Fluorinated pyridine derivatives are a class of organic compounds that have garnered significant attention in chemical research, particularly in the fields of medicinal chemistry and agrochemicals. The strategic incorporation of fluorine atoms into the pyridine ring, a common scaffold in bioactive molecules, can dramatically alter the compound's physicochemical and biological properties. nih.govnih.gov
The introduction of fluorine can lead to substantial changes in lipophilicity, bioavailability, metabolic stability, and binding affinity to target proteins. nih.govmdpi.com The trifluoromethyl (-CF3) group, in particular, is highly valued in drug design for its ability to enhance these properties. mdpi.com The C-F bond is one of the strongest in organic chemistry, which contributes to the increased metabolic stability of fluorinated compounds. mdpi.com This enhanced stability often translates to a longer duration of action for pharmaceuticals and agrochemicals.
Furthermore, the high electronegativity and electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with biological targets. mdpi.com Consequently, fluorinated pyridines are integral building blocks in the synthesis of a wide array of complex molecules with desired biological activities. nih.govnih.gov Their versatility has led to their inclusion in numerous commercialized products, including pharmaceuticals and pesticides. nih.govresearchoutreach.org For instance, over half of the pesticides introduced in the last two decades contain fluorine. nih.gov
Overview of 4-Amino-2-(trifluoromethyl)pyridine HCl as a Key Chemical Intermediate
Among the various fluorinated pyridine derivatives, this compound stands out as a crucial chemical intermediate. This compound features a pyridine ring substituted with an amino group at the 4-position and a trifluoromethyl group at the 2-position, and it is supplied as a hydrochloride salt.
The presence of both the amino and trifluoromethyl groups on the pyridine scaffold makes it a versatile precursor for the synthesis of more complex molecules. The amino group provides a reactive site for further functionalization through various chemical reactions, such as nucleophilic substitution. This allows for the straightforward introduction of other molecular fragments, enabling the construction of diverse chemical libraries for drug discovery and other applications.
A notable application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). For example, it is a key intermediate in the production of naporafenib, a RAF inhibitor investigated for its potential in treating certain types of cancer. Its role as a building block extends to the agrochemical industry as well, where it can be used to develop novel pesticides with improved efficacy. ontosight.ai The trifluoromethyl group contributes to the enhanced biological activity of the final products.
Below is a table summarizing the key properties of 4-Amino-2-(trifluoromethyl)pyridine.
| Property | Value |
| IUPAC Name | 2-(trifluoromethyl)pyridin-4-amine;hydrochloride |
| Molecular Formula | C₆H₅F₃N₂·HCl |
| Molecular Weight | 198.57 g/mol |
| Appearance | Solid |
| Melting Point | 58-62 °C sigmaaldrich.com |
The strategic placement of the functional groups in this compound provides a valuable platform for synthetic chemists to design and create novel molecules with tailored properties for a wide range of applications in science and industry.
Properties
IUPAC Name |
2-(trifluoromethyl)pyridin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSBFRKGUWTUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Routes
Historical Development of Synthetic Approaches
The journey to synthesize complex trifluoromethylpyridines, such as 4-Amino-2-(trifluoromethyl)pyridine, is rooted in the foundational work on aromatic trifluoromethylation. A pivotal moment in this field was the first synthesis of an aromatic compound bearing a trifluoromethyl group in 1898. nih.gov This pioneering work laid the groundwork for future investigations into the introduction of the trifluoromethyl moiety into various aromatic systems.
A significant leap forward occurred in 1947, when the trifluoromethyl group was first successfully introduced into a pyridine (B92270) ring. nih.gov This was achieved through a process involving the chlorination and subsequent fluorination of picoline, mirroring the synthetic strategies used for benzotrifluorides. nih.gov These early methods, often requiring harsh reaction conditions, were crucial in demonstrating the feasibility of creating trifluoromethyl-substituted pyridines. The primary strategies that emerged and were refined over the subsequent decades included chlorine/fluorine exchange from trichloromethylpyridines and the construction of the pyridine ring from building blocks already containing the trifluoromethyl group. nih.gov These foundational approaches paved the way for the more nuanced and specific syntheses of functionalized trifluoromethylpyridines like the target compound.
Contemporary and Optimized Synthetic Pathways
Modern synthetic strategies for 4-Amino-2-(trifluoromethyl)pyridine HCl are characterized by improved efficiency, selectivity, and functional group tolerance. These pathways can be broadly categorized into the functionalization of halogenated trifluoromethylpyridines, the construction of the pyridine ring, and the modification of existing pyridine scaffolds.
Synthesis from Halogenated Trifluoromethylpyridines
A prevalent and direct approach to 4-Amino-2-(trifluoromethyl)pyridine involves the use of halogenated 2-(trifluoromethyl)pyridine precursors. The halogen atom, typically chlorine, serves as a leaving group for nucleophilic aromatic substitution or is removed in a subsequent dehalogenation step.
A direct and widely utilized method for the synthesis of 4-Amino-2-(trifluoromethyl)pyridine is the amination of a corresponding halogenated precursor. A common starting material for this process is 2-chloro-4-(trifluoromethyl)pyridine (B1345723). The reaction involves the nucleophilic substitution of the chlorine atom at the 4-position with an amino group, typically by treatment with ammonia (B1221849).
A specific example of this is the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a concentrated aqueous solution of ammonia in an autoclave at elevated temperatures and pressures. googleapis.com This high-pressure, high-temperature reaction facilitates the displacement of the chloro group to yield the desired 2-amino-4-trifluoromethylpyridine. googleapis.comgoogle.com
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2-chloro-4-trifluoromethylpyridine | 28% aqueous ammonia | Autoclave, 180°C, 10 hours | 2-amino-4-trifluoromethylpyridine | Not specified | googleapis.com |
This method provides a straightforward route to the target compound, leveraging the reactivity of the halogenated pyridine ring towards nucleophilic attack.
An alternative strategy involves a two-step process starting from a dihalogenated trifluoromethylpyridine. This approach offers a different regiochemical pathway to the final product. A key example is the synthesis starting from 2,6-dichloro-4-trifluoromethylpyridine.
In the first step, 2,6-dichloro-4-trifluoromethylpyridine is subjected to a selective amination reaction with ammonia. google.com This reaction preferentially substitutes one of the chlorine atoms, yielding 2-amino-6-chloro-4-trifluoromethylpyridine. google.com The presence of the electron-withdrawing trifluoromethyl group influences the regioselectivity of this amination step.
The subsequent step involves the dehalogenation of the remaining chlorine atom. This is typically achieved through catalytic hydrogenation. The 2-amino-6-chloro-4-trifluoromethylpyridine is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com This process reductively removes the chlorine atom to afford the final product, 2-amino-4-trifluoromethylpyridine. google.com The hydrochloride salt can then be formed by treatment with hydrochloric acid.
| Starting Material | Reagent(s) | Intermediate | Reagent(s) for Dehalogenation | Product | Reference |
| 2,6-dichloro-4-trifluoromethylpyridine | 1. Ammonia | 2-amino-6-chloro-4-trifluoromethylpyridine | 2. H₂, 5% Pd/C | 2-amino-4-trifluoromethylpyridine | google.com |
This dehalogenation strategy provides a valuable alternative for the synthesis of 4-Amino-2-(trifluoromethyl)pyridine, particularly when the starting dihalogenated pyridines are more readily accessible.
Construction of the Pyridine Ring from Trifluoromethyl-Containing Building Blocks
An alternative to modifying a pre-formed pyridine ring is the construction of the heterocyclic system from acyclic precursors that already contain the trifluoromethyl group. This approach allows for the introduction of the desired substitution pattern during the ring-forming process.
While specific examples detailing the construction of 4-Amino-2-(trifluoromethyl)pyridine from acyclic trifluoromethyl-containing building blocks are not extensively documented in readily available literature, the general principle involves the condensation of a trifluoromethylated carbonyl compound or its equivalent with a suitable nitrogen-containing species. For instance, a trifluoromethylated β-dicarbonyl compound could potentially be reacted with an ammonia source or an enamine to construct the pyridine ring. These cyclocondensation reactions offer a high degree of flexibility in the synthesis of substituted pyridines. nih.gov
Functionalization of Existing Pyridine Scaffolds (e.g., 2-(trifluoromethyl)pyridine)
The direct functionalization of a simpler, existing pyridine scaffold such as 2-(trifluoromethyl)pyridine to introduce an amino group at the 4-position presents another synthetic avenue. However, the direct amination of a C-H bond at the 4-position of 2-(trifluoromethyl)pyridine is a challenging transformation.
One potential, albeit indirect, approach involves the initial activation of the pyridine ring. This could be achieved by converting 2-(trifluoromethyl)pyridine to its N-oxide derivative. The N-oxide functionality activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack. nih.govresearchgate.net Subsequent treatment with an aminating agent could potentially introduce the amino group at the 4-position. This strategy, known as the Chichibabin reaction, can be used to introduce an additional amine group. ossila.com However, achieving high regioselectivity for the 4-position over the 6-position in 2-substituted pyridines can be challenging and often requires careful optimization of reaction conditions. More contemporary methods for C-H amination, including photocatalytic approaches, are emerging but their specific application to the synthesis of 4-Amino-2-(trifluoromethyl)pyridine from 2-(trifluoromethyl)pyridine is not yet well-established. acs.orgacs.org
Role of Catalysis in Synthetic Transformations
Catalysis is fundamental to the efficient and selective synthesis of complex molecules like 4-Amino-2-(trifluoromethyl)pyridine. In this context, palladium-catalyzed reactions are particularly prominent, facilitating crucial bond-forming steps that would otherwise be difficult to achieve.
Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, represents a powerful method for forming carbon-nitrogen (C-N) bonds. acs.orgnih.gov This class of reactions is instrumental in the synthesis of arylamines from aryl halides. nih.gov The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with an amine and base to generate an aryl palladium amide intermediate, which then undergoes reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. nih.gov The development of specialized phosphine ligands has been critical to the success and broad applicability of these catalysts, enabling the coupling of a wide range of aryl and heteroaryl halides with various amines. acs.orgacs.org
In the synthesis of substituted pyridines, these catalytic systems are invaluable. For instance, a patent for the production of 2-amino-4-trifluoromethylpyridine describes a dehalogenation step that utilizes a palladium on carbon (Pd/C) catalyst. google.com In this process, a precursor like 2-amino-6-chloro-4-trifluoromethylpyridine is treated with hydrogen gas in the presence of 5% Pd/C to selectively remove the chlorine atom, yielding the desired product. google.com This catalytic hydrogenation is a key transformation that allows for the synthesis of the target molecule from a more readily available di-halogenated precursor. google.com
Beyond C-N bond formation and dehalogenation, catalysis is also employed in the synthesis of the trifluoromethylpyridine core itself. Industrial methods may involve simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures (>300°C) over transition metal-based catalysts. nih.govjst.go.jp
Table 1: Examples of Catalytic Transformations in Pyridine Synthesis
| Catalytic Transformation | Catalyst System | Substrate Example | Product Example | Purpose |
|---|---|---|---|---|
| Dehalogenation | 5% Palladium on Carbon (Pd/C), H₂ | 2-Amino-6-chloro-4-trifluoromethylpyridine | 2-Amino-4-trifluoromethylpyridine | Selective removal of a halogen atom. google.com |
| Amination (Buchwald-Hartwig) | Palladium complex with phosphine ligands | Aryl Halide (e.g., Bromopyridine) | Arylamine (e.g., Aminopyridine) | Formation of a Carbon-Nitrogen bond. acs.orgnih.gov |
| Vapor-Phase Halogenation/Fluorination | Transition metal-based (e.g., iron fluoride) | 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Introduction of trifluoromethyl and chloro groups onto the pyridine ring. nih.govjst.go.jp |
Process Scale Synthesis Considerations
Translating a synthetic route from a laboratory bench to an industrial process scale introduces a unique set of challenges and considerations. The synthesis of 4-Amino-2-(trifluoromethyl)pyridine, as detailed in patent literature, often involves high temperatures and pressures, necessitating specialized equipment and stringent safety protocols.
Patented methods frequently describe the use of pressurized reactors, or autoclaves, to achieve the required reaction conditions for amination. google.comgoogle.com For example, the reaction of 2-chloro-4-trifluoromethylpyridine with aqueous ammonia is conducted at temperatures ranging from 150°C to 180°C for several hours. google.comgoogleapis.com These temperatures generate significant internal pressures, with one patent noting pressures of about 20 atmospheres. google.com Similarly, a process involving the amination of 2,6-dichloro-4-trifluoromethylpyridine is carried out at 150°C in a 100-200 mL autoclave. google.com
The subsequent catalytic dehalogenation step also requires process-scale considerations. This reaction is typically run in an autoclave under hydrogen pressure (e.g., 1.6 to 2.0 MPa) at elevated temperatures around 100°C. google.com The use of a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be removed by filtration through a medium like Celite. google.com
Key considerations for scaling up these processes include:
Heat Management: Exothermic reactions must be carefully controlled to prevent thermal runaways. The large surface area-to-volume ratio of laboratory glassware is lost on scale-up, requiring jacketed reactors and precise temperature monitoring.
Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous systems (e.g., solid catalyst in a liquid solution), is crucial for consistent reaction rates and yields.
Safety: Operating at high pressures and temperatures with flammable solvents and reagents like hydrogen gas demands robust engineering controls and safety interlocks.
Work-up and Isolation: Procedures such as extraction, filtration, and crystallization must be adapted for handling large volumes of material efficiently and safely.
Table 2: Comparison of Process Parameters from Patent Examples
| Process Step | Parameter | Example 1 (EP0228846A1) google.com | Example 2 (EP2527327A1) google.com |
|---|---|---|---|
| Amination | Reactant | 2-Chloro-4-trifluoromethylpyridine | 2,6-Dichloro-4-trifluoromethylpyridine |
| Temperature | 180°C | 150°C | |
| Pressure | ~20 atm | Not specified, inherent to temperature | |
| Equipment | 200-mL Autoclave | 100-mL Autoclave | |
| Dehalogenation | Reactant | N/A | 2-Amino-6-chloro-4-trifluoromethylpyridine |
| Temperature | N/A | 100°C | |
| Pressure | N/A | 1.6 - 2.0 MPa (Hydrogen) | |
| Equipment | N/A | Autoclave |
Patent Literature Analysis of Synthetic Methods
Analysis of the patent literature provides significant insight into the commercially viable routes for synthesizing 2-amino-4-trifluoromethylpyridine, the free base of the titled compound. Two key patents, EP0228846A1 and EP2527327A1, outline distinct approaches.
Patent EP0228846A1: This patent describes a direct method for preparing amino-trifluoromethylpyridine compounds. google.com The core of the process is the reaction of a halogeno-trifluoromethylpyridine with ammonia at elevated temperatures (50 to 200°C) and pressure. google.com Specifically for 2-amino-4-trifluoromethylpyridine, the example provided starts with 2-chloro-4-trifluoromethylpyridine and reacts it with 28% aqueous ammonia in an autoclave at 180°C for 10 hours. google.comgoogleapis.com After cooling, the crystalline product is isolated by washing with water and drying. google.comgoogleapis.com This method is straightforward, involving a single primary transformation step.
Patent EP2527327A1: This later patent discloses a multi-step process that begins with a di-halogenated pyridine. google.com The synthesis starts with 2,6-dichloro-4-trifluoromethylpyridine, which is first reacted with ammonia in the presence of a hydrophilic ether solvent (like THF) to selectively produce 2-amino-6-chloro-4-trifluoromethylpyridine. google.com This intermediate is then subjected to a dehalogenation reaction. The dehalogenation is achieved using a palladium on carbon (Pd/C) catalyst and a hydrogen source to remove the remaining chlorine atom at the 6-position. google.com This two-step approach allows for the use of a different, potentially more accessible, starting material and leverages selective catalytic processes.
Table 3: Comparison of Patented Synthetic Methods
| Feature | Patent EP0228846A1 google.comgoogleapis.com | Patent EP2527327A1 google.com |
|---|---|---|
| Starting Material | 2-Chloro-4-trifluoromethylpyridine | 2,6-Dichloro-4-trifluoromethylpyridine |
| Key Steps | 1. Direct high-temperature amination with aqueous ammonia. | 1. Selective amination in the presence of a hydrophilic ether. 2. Catalytic dehalogenation using Pd/C and H₂. |
| Key Intermediate | None (Direct to product) | 2-Amino-6-chloro-4-trifluoromethylpyridine |
| Catalyst Used | None mentioned for amination step. | Palladium on Carbon (Pd/C) for dehalogenation. |
| Overall Strategy | Direct Nucleophilic Aromatic Substitution | Sequential Selective Amination and Catalytic Dehalogenation |
Chemical Reactivity and Transformation Studies
Reactivity of the Amino Functional Group
The primary amino group at the C-4 position is a key site of reactivity. Its nucleophilic character allows it to readily participate in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
The amino group of 4-Amino-2-(trifluoromethyl)pyridine exhibits nucleophilic properties, enabling it to react with various electrophilic substrates. This reactivity is fundamental to its use as a building block in more complex molecules. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating substitution reactions. This principle is demonstrated in the synthesis of N-substituted pyridine (B92270) derivatives, where the amino group acts as the incoming nucleophile.
For instance, the formation of the analogous compound 2-amino-6-chloro-4-trifluoromethylpyridine from 2,6-dichloro-4-trifluoromethylpyridine and ammonia (B1221849) showcases the viability of using an amino nucleophile to displace a leaving group on the pyridine ring. google.com In this type of reaction, the amino group of a molecule like 4-Amino-2-(trifluoromethyl)pyridine would similarly attack an electrophilic carbon, displacing a leaving group to form a new C-N bond.
Primary amines are well-known to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) via an intermediate hemiaminal. nih.gov The reaction begins with the nucleophilic attack of the amino group on the carbonyl carbon.
While specific studies detailing the condensation of 4-Amino-2-(trifluoromethyl)pyridine with aldehydes are not prevalent, the general mechanism is well-established for similar aminoheterocycles. nih.govresearchgate.net The reaction typically proceeds through a tetrahedral hemiaminal intermediate, which then dehydrates to form the final imine product. The stability of the intermediate and the final product can be influenced by factors such as solvent polarity and the electronic nature of the substituents on the aldehyde. nih.govresearchgate.net Apolar, aprotic solvents tend to favor the hemiaminal, while polar solvents can shift the equilibrium toward the Schiff base. nih.gov
Table 1: General Scheme for Condensation Reaction
| Reactant 1 | Reactant 2 | Intermediate | Product |
|---|---|---|---|
| 4-Amino-2-(trifluoromethyl)pyridine | Aldehyde (R-CHO) | Hemiaminal | Schiff Base (Imine) |
This table represents a generalized reaction pathway based on established chemical principles for primary amines.
The Chichibabin reaction is a characteristic transformation of pyridine and its derivatives, involving amination at an alpha-position through nucleophilic substitution of a hydride ion. myttex.netwikipedia.org It has been reported that 4-Amino-2-(trifluoromethyl)pyridine can undergo a Chichibabin-type reaction to introduce an additional amino group onto the pyridine ring. ossila.com
The reaction mechanism involves the nucleophilic addition of an amide anion (typically from sodium amide, NaNH₂) to an electron-deficient carbon atom of the pyridine ring (the C-6 position in this case), forming a σ-adduct intermediate. wikipedia.org Aromaticity is subsequently restored by the elimination of a hydride ion (H⁻), which then reacts with an available proton source to form hydrogen gas. wikipedia.orgscientificupdate.com The presence of the existing amino group and the electron-withdrawing trifluoromethyl group influences the regioselectivity and rate of this transformation.
The nucleophilic amino group is readily susceptible to alkylation and acylation. These reactions are crucial for extending the molecular framework and are widely used in medicinal chemistry.
Alkylation: N-alkylation involves the reaction of the amino group with alkyl halides or other alkylating agents. la-press.org While direct alkylation of 4-Amino-2-(trifluoromethyl)pyridine can be performed, the reaction conditions must be controlled to avoid over-alkylation. Studies on related pyrimidinones have demonstrated that N1-alkylation can be successfully achieved using various alkylating agents in the presence of a base. la-press.org
Acylation: Acylation of the amino group to form an amide is a common and high-yielding transformation. This is typically achieved by reacting the amine with acyl chlorides or acid anhydrides. The resulting N-(2-(trifluoromethyl)pyridin-4-yl)amides are important intermediates in the synthesis of biologically active molecules. This transformation is a key step in the synthesis of Naporafenib, a RAF inhibitor used in cancer therapy. ossila.com
Table 2: Example of Acylation Reaction Conditions
| Amine Substrate | Acylating Agent | Solvent | Product |
|---|---|---|---|
| 4-Amino-2-(trifluoromethyl)pyridine | Acyl Chloride (R-COCl) | Dichloromethane (DCM) | N-(2-(trifluoromethyl)pyridin-4-yl)amide |
This table outlines typical conditions for acylation reactions based on general organic synthesis protocols.
Reactivity of the Trifluoromethyl Functional Group
The trifluoromethyl (CF₃) group is known for its high stability and strong electron-withdrawing nature. Its reactivity is substantially different from that of a methyl group.
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to nucleophilic substitution under standard conditions. Direct displacement of a fluoride ion from a CF₃ group by a nucleophile is energetically unfavorable. However, reactions involving the trifluoromethyl group attached to an aromatic ring have been studied. acs.org While direct Sₙ2-type substitution on the CF₃ carbon is not observed, alcoholysis of trifluoromethyl groups on a pyridine ring has been reported, suggesting that under specific, often harsh conditions, transformation can occur, likely proceeding through intermediates other than a simple displacement. acs.org For 4-Amino-2-(trifluoromethyl)pyridine, the CF₃ group is generally considered chemically inert to common nucleophiles, a property that is often exploited in drug design to block metabolic pathways.
Influence on Pyridine Ring Electronic Properties
The trifluoromethyl group is a potent electron-withdrawing group, operating through a strong negative inductive effect (-I). This effect substantially decreases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions relative to its location. This deactivation makes the ring less susceptible to electrophilic attack and more prone to nucleophilic attack.
Conversely, the amino group is a strong electron-donating group, primarily through a positive mesomeric effect (+M) by donating its lone pair of electrons into the aromatic π-system. scribd.comacs.org This effect increases the electron density, especially at the ortho (C3, C5) and para (C2, C6) positions relative to the amino group. In this specific molecule, it directs electron density towards C3 and C5.
The interplay between the electron-donating -NH₂ group and the electron-withdrawing -CF₃ group, along with the inherent properties of the pyridine nitrogen, creates a complex electronic environment. The -NH₂ group's activating effect partially counteracts the deactivating effect of the -CF₃ group and the ring nitrogen. The net effect is a polarized ring system where the electron density is not evenly distributed, which dictates the regioselectivity of subsequent reactions. Computational studies, such as Density Functional Theory (DFT) analysis on similarly substituted pyridines, show that electron-donating groups generally increase the electron density around the heterocyclic system, while electron-withdrawing groups deplete it. acs.orgnih.gov
Table 1: Electronic Effects of Substituents on the Pyridine Ring
| Substituent | Position | Electronic Effect | Influence on Ring Electron Density |
|---|---|---|---|
| Pyridine Nitrogen | 1 | Inductive (-I), Mesomeric (-M) | Strongly Decreases |
| Trifluoromethyl (-CF₃) | 2 | Inductive (-I) | Strongly Decreases |
| Amino (-NH₂) | 4 | Inductive (-I), Mesomeric (+M) | Strongly Increases (via resonance) |
Reactivity of the Pyridine Ring System
Electrophilic aromatic substitution (SₑAr) on the pyridine ring is generally disfavored compared to benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for SₑAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium cation. This positive charge further deactivates the ring, making substitution exceedingly difficult. wikipedia.org
In 4-Amino-2-(trifluoromethyl)pyridine, the powerful deactivating effect of the 2-trifluoromethyl group further hinders electrophilic attack. While the 4-amino group is a strong activating group and an ortho-, para-director, its influence must overcome multiple deactivating factors. Direct electrophilic substitution on this compound is challenging and often requires harsh conditions, if it proceeds at all. wikipedia.orgrsc.org An alternative strategy to achieve substitution involves the initial oxidation of the pyridine nitrogen to an N-oxide. wikipedia.org The resulting pyridine N-oxide is more reactive towards electrophiles, and the oxygen atom can direct substitution to the para position. wikipedia.org
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C4 positions. stackexchange.comyoutube.com This reactivity is enhanced by the presence of electron-withdrawing groups. In 4-Amino-2-(trifluoromethyl)pyridine, the -CF₃ group at the C2 position strongly activates the ring for SₙAr. The stability of the intermediate Meisenheimer complex, which is formed during the reaction, is a key factor. When a nucleophile attacks at the C2 or C4 position, a resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com
The presence of a good leaving group at an activated position facilitates the reaction. While the amino group itself is not a typical leaving group, SₙAr reactions can occur at other positions if a suitable leaving group (e.g., a halogen) is present. For instance, related trifluoromethyl-substituted halopyridines readily undergo SₙAr reactions. nih.govnih.govacs.org The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the effect of the leaving group. nih.govacs.org
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalating group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to a nearby ortho-position. wikipedia.org
For 4-Amino-2-(trifluoromethyl)pyridine, the primary amino group is not an effective DMG. However, it can be readily converted into a more potent DMG, such as a pivaloyl amide (-NHCOtBu). clockss.orguwindsor.ca This N-pivaloyl group can effectively direct lithiation. Given the substitution pattern, two positions are ortho to the directing group: C3 and C5.
Lithiation at C5: The C5 position is adjacent to the directing group and is electronically favorable for deprotonation due to the activating effect of the amide.
Lithiation at C3: The C3 position is also ortho to the directing group but is situated between the electron-withdrawing -CF₃ group and the pyridine nitrogen. Deprotonation at this site would be influenced by the acidity of the C-H bond, which is increased by the adjacent electron-withdrawing groups.
Studies on similar pyridine systems show that lithiation typically occurs at the most acidic proton ortho to the DMG. uwindsor.caznaturforsch.com Therefore, deprotonation at the C3 position is a likely outcome. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. wikipedia.orgclockss.org
Table 2: Potential Regioselectivity in Directed Lithiation of N-acylated 4-Amino-2-(trifluoromethyl)pyridine
| Position | Directing Group | Influencing Factors | Predicted Outcome |
|---|---|---|---|
| C3 | -NHCOR (at C4) | Proximity to DMG; Increased acidity due to adjacent -CF₃ and ring N | Highly probable site of lithiation |
| C5 | -NHCOR (at C4) | Proximity to DMG | Possible site of lithiation |
Redox Chemistry of the Compound
The redox chemistry of 4-Amino-2-(trifluoromethyl)pyridine is primarily centered on the pyridine nitrogen and the amino group. The pyridine nitrogen can be oxidized to form the corresponding Pyridine N-oxide. This transformation is significant as it alters the electronic properties and reactivity of the pyridine ring. The N-oxide is more electron-rich and can facilitate electrophilic substitution reactions that are otherwise difficult to achieve on the parent pyridine. wikipedia.org
The amino group is also susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, primary aromatic amines can be oxidized to various products, including nitroso, nitro, or azo compounds. However, these reactions can be complex and may lead to polymerization or degradation, especially with strong oxidants.
Recent studies have explored the photoredox-catalyzed generation of pyridine N-oxy radicals from pyridine N-oxides through single-electron oxidation. acs.org For example, an acridinium photocatalyst can initiate the oxidation of pyridine N-oxides to generate N-oxy radicals, which can then participate in further reactions like carbohydroxylation of olefins. acs.org While specific studies on the oxidation pathways of 4-Amino-2-(trifluoromethyl)pyridine HCl are not extensively detailed, its N-oxide derivative would be a key intermediate in its oxidative chemistry, enabling further functionalization.
Radical Reactions Involving the Compound
The structure of 4-amino-2-(trifluoromethyl)pyridine suggests two primary sites for potential radical reactivity: the amino group and the trifluoromethyl group.
Radical Reactions Involving the Amino Group
The amino group of an aminopyridine can be a precursor to nitrogen-centered radicals. While direct homolytic cleavage of the N-H bond is generally not facile, the amino group can be converted into a better radical precursor. For example, N-aminopyridinium salts, formed by the N-amination of pyridines, can generate N-centered radicals upon single-electron transfer (SET) reduction, often facilitated by photoredox catalysis. nih.gov These amidyl radicals can then participate in various reactions, such as the aminopyridylation of alkenes. nih.gov
Furthermore, electrochemical methods have been employed for the N-N oxidative homocoupling of N-aryl aminopyridines, which proceeds through the formation of N-centered radicals. rsc.org This suggests that under oxidative conditions, the amino group of 4-amino-2-(trifluoromethyl)pyridine could potentially undergo radical-mediated transformations.
Radical Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group is a well-known participant in radical reactions. The trifluoromethyl radical (•CF3) is a key intermediate in many trifluoromethylation reactions. wikipedia.orgrsc.org This radical can be generated from various precursors, including trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (Langlois' reagent), and hypervalent iodine reagents (Togni reagents), often under photoredox or thermal conditions. wikipedia.orgnih.govacs.org
While 4-amino-2-(trifluoromethyl)pyridine itself is not a typical trifluoromethyl radical precursor, the trifluoromethyl group on the pyridine ring can influence the reactivity of the molecule in radical reactions. For instance, the direct trifluoromethylation of pyridines and other heterocycles can occur via a radical mechanism where a trifluoromethyl radical adds to the aromatic ring. pnas.orgprinceton.edu The regioselectivity of such an addition would be influenced by the electronic properties of the substituents already present on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the amino group would direct incoming radicals to specific positions on the ring.
A summary of reagents used to generate trifluoromethyl radicals for reactions with aromatic systems is presented below.
| Radical Precursor | Method of Generation | Application | Reference |
|---|---|---|---|
| Trifluoroiodomethane (CF3I) | Photoredox Catalysis, Triethylborane | Radical Trifluoromethylation | wikipedia.org |
| Sodium trifluoromethanesulfinate (Langlois' reagent) | Oxidation (e.g., with tBuOOH) | Radical Trifluoromethylation of Heterocycles | pnas.org |
| Togni Reagents | Reduction or Thermal Initiation | Electrophilic/Radical Trifluoromethylation | nih.govchemistryviews.org |
Mechanistic Investigations of Reactions Involving 4 Amino 2 Trifluoromethyl Pyridine Hcl
Elucidation of Reaction Pathways and Intermediates
Understanding the step-by-step sequence of a chemical reaction, including the identification of transient intermediates, is a primary goal of mechanistic studies. For reactions involving pyridine (B92270) derivatives, pathways often include nucleophilic aromatic substitution, C-H activation, and radical processes.
One common transformation for related compounds is the synthesis from halogenated precursors. For example, the production of 2-amino-4-trifluoromethylpyridine from 2,6-dichloro-4-trifluoromethylpyridine involves a reaction with ammonia (B1221849). google.com This process follows a nucleophilic aromatic substitution pathway, where ammonia acts as the nucleophile, displacing a chlorine atom. The reaction proceeds through a key intermediate, 2-amino-6-chloro-4-trifluoromethylpyridine, which is then subjected to dehalogenation to yield the final product. google.com
In other contexts, such as the direct trifluoromethylation of pyridine rings, mechanistic studies have identified unique intermediates. For instance, a 3-position-selective C-H trifluoromethylation of pyridine derivatives was found to proceed through the formation of N-silyl enamine and subsequent trifluoromethylated enamine intermediates. elsevierpure.comnih.gov This pathway involves the nucleophilic activation of the pyridine ring via hydrosilylation, which facilitates the electrophilic trifluoromethylation. elsevierpure.comnih.gov
The synthesis of 4-(difluoromethyl)pyridin-2-amine, a structurally similar compound, from 4-methylpyridin-2-amine involves a multi-step pathway that includes the formation of a gem-dibromomethyl-pyridine intermediate via a radical bromination reaction. acs.org Subsequent steps to generate an aldehyde and then introduce fluorine atoms highlight a complex reaction pathway where each intermediate is crucial for the final product formation. acs.org
Studies on Reaction Kinetics and Thermodynamics
The study of reaction kinetics provides information about the rate of a chemical reaction and the factors that influence it, while thermodynamics describes the energy changes that occur. For the synthesis of aminotrifluoromethylpyridines, reaction conditions are often optimized to ensure efficient conversion.
In the amination of halogeno-trifluoromethylpyridine compounds, temperature is a critical kinetic parameter. Reactions are typically conducted at temperatures ranging from 50 to 200°C. google.com Below this range, the reaction may not proceed at a sufficient rate, while temperatures exceeding the upper limit can lead to the decomposition of the desired product. google.com For instance, the reaction of 2,6-dichloro-4-trifluoromethylpyridine with ammonia is preferably carried out between 130 and 160°C for a duration of 4 to 7 hours. google.com
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the thermodynamic properties of molecules like trifluoromethylpyridine derivatives. Studies on the related compound 2-chloro-4-(trifluoromethyl)pyridine (B1345723) have calculated thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures, providing insight into the molecule's stability and energy. researchgate.net While specific kinetic models for reactions involving 4-Amino-2-(trifluoromethyl)pyridine HCl are not extensively detailed in the available literature, general principles from studies on other enzymatic and chemical reactions can be applied. Isothermal titration calorimetry (ITC) is a powerful technique for monitoring the heat flow during a reaction, allowing for the determination of kinetic and thermodynamic parameters. mdpi.com
| Reaction Parameter | Condition/Value | Significance | Reference |
| Temperature Range (Amination) | 50 - 200°C | Affects reaction rate and product stability | google.com |
| Preferred Temperature (Amination) | 130 - 160°C | Optimized for efficient conversion | google.com |
| Reaction Time (Amination) | 4 - 7 hours | Optimized for reaction completion | google.com |
Role of Specific Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents play a pivotal role in directing reaction pathways, increasing reaction rates, and improving selectivity. In the synthesis and modification of trifluoromethylpyridines, various catalytic systems are employed.
In the synthesis of amino-trifluoromethylpyridines from their halogenated precursors, a catalyst such as cuprous chloride can be added to facilitate the amination reaction. google.com Palladium-catalyzed reactions are also crucial. For instance, the dehalogenation of the 2-amino-6-chloro-4-trifluoromethylpyridine intermediate is accomplished using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com
Palladium catalysts, often in the form of Pd(OAc)₂, are also used for C-H activation and trifluoromethylation of arylpyridines. beilstein-journals.org In these reactions, additives like copper(II) acetate (B1210297) and trifluoroacetic acid can be essential for achieving high yields, although their precise mechanistic roles have not always been fully elucidated. beilstein-journals.org The mechanism of palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation (or related steps), and reductive elimination.
For the synthesis of 4-trifluoromethyl 2-pyridones, a related class of compounds, Brønsted bases like 2-dimethylamino pyridine (2-DMAP) are used as catalysts in Pechmann-type reactions. rsc.org In other transformations, reagents such as (diethylamino)sulfur trifluoride (DAST) are used for specific steps like fluorination of an aldehyde intermediate. acs.org
| Catalyst/Reagent | Reaction Type | Proposed Role | Reference |
| Cuprous Chloride | Amination | Facilitates nucleophilic substitution | google.com |
| Palladium on Carbon (Pd/C) | Dehalogenation | Catalyzes the removal of chlorine with H₂ | google.com |
| Pd(OAc)₂ / Cu(OAc)₂ | C-H Trifluoromethylation | Directs C-H activation and functionalization | beilstein-journals.org |
| 2-DMAP | Pechmann-type reaction | Acts as a Brønsted base catalyst | rsc.org |
| DAST | Fluorination | Fluorinating agent for converting aldehydes | acs.org |
Radical Trapping Experiments
To determine whether a reaction proceeds through a radical mechanism, radical trapping experiments are often conducted. These experiments involve adding a compound (a radical trap) that can react with and "trap" any radical intermediates, forming a stable adduct that can be detected.
Commonly used radical traps include 5,5-dimethyl-l-pyrroline N-oxide (DMPO), 2,2,6,6-tetramethyl piperidine (B6355638) N-oxide (TEMPO), and phenyl-N-tert-butylnitrone (PBN). researchgate.net The formation of a radical-trap adduct provides strong evidence for the existence of a radical intermediate in the reaction pathway. For example, in studies of electrophilic fluorination, ESI-MS has been used to detect the adducts formed between a fluorine radical and the DMPO trap. researchgate.net
While specific radical trapping experiments for reactions of this compound are not widely reported, the synthesis of related compounds sometimes involves steps that are known to proceed via radical mechanisms. For instance, the transformation of a bis-Boc-protected 4-methylpyridin-2-amine into a gem-dibromomethyl-pyridine is achieved through a radical bromination reaction. acs.org In such a case, radical trapping experiments could be employed to intercept the intermediate carbon radical, confirming the proposed mechanism. Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool used in conjunction with these experiments to detect and characterize the trapped radical species. acs.org
Spectroscopic Probes for Mechanistic Insights
Spectroscopic techniques are indispensable for elucidating reaction mechanisms by allowing for the characterization of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. In studies of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, ¹⁹F NMR shows characteristic chemical shifts for the CF₃ group, which can be split by coupling to nearby protons. nih.gov The ¹³C resonance of the CF₃ group typically appears with a large ¹J(C,F) coupling constant around 270 Hz. nih.gov Such specific signals allow researchers to track the introduction and transformation of the trifluoromethyl group during a reaction.
Vibrational Spectroscopy (FT-IR and FT-Raman): Fourier-transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify functional groups and probe molecular structures. In a detailed study of the related molecule 2-chloro-4-(trifluoromethyl)pyridine, FT-IR and FT-Raman spectra were recorded and analyzed with the aid of DFT calculations to assign vibrational modes. researchgate.net For amino-substituted pyridines, the NH₂ group presents characteristic stretching and deformation bands in the IR spectrum. dergipark.org.tr These techniques can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time.
Mass Spectrometry (MS): Electrospray ionization-mass spectrometry (ESI-MS) is a sensitive technique for detecting reaction intermediates, even transient ones. It has been used to identify radical adducts in trapping experiments by detecting their specific mass-to-charge ratios. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is specifically used to detect and study species with unpaired electrons, such as free radicals. Systematic investigation of reaction processes using EPR can help identify the reactive oxygen species or other radical intermediates involved, providing direct evidence for a radical-mediated pathway. acs.org
| Spectroscopic Technique | Information Gained | Example Application | Reference |
| ¹⁹F NMR | Presence and electronic environment of CF₃ group | Observing CF₃ chemical shifts and couplings | nih.gov |
| ¹³C NMR | Carbon skeleton, C-F coupling | Measuring ¹J(C,F) coupling constants (~270 Hz) | nih.gov |
| FT-IR / FT-Raman | Functional groups, molecular vibrations | Identifying NH₂ and C-F stretching/bending modes | researchgate.netdergipark.org.tr |
| ESI-MS | Detection of intermediates and products | Identifying radical-trap adducts | researchgate.net |
| EPR | Detection of radical intermediates | Identifying reactive oxygen species in a reaction | acs.org |
Advanced Spectroscopic Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Analysis
¹H NMR for Proton Environments
The ¹H NMR spectrum of 4-Amino-2-(trifluoromethyl)pyridine HCl provides detailed information about the location and connectivity of its hydrogen atoms. The pyridine (B92270) ring contains three aromatic protons, and the amino group has two protons. The presence of the HCl salt would lead to the protonation of the basic pyridine nitrogen atom. This protonation, along with the electron-withdrawing trifluoromethyl group and the electron-donating amino group, significantly influences the chemical shifts of the ring protons.
The expected signals in the ¹H NMR spectrum are:
H-3: A doublet, shifted downfield due to the deshielding effect of the adjacent protonated nitrogen and the trifluoromethyl group at C-2.
H-5: A doublet of doublets, coupled to both H-3 and H-6. Its chemical shift is influenced by the amino group at C-4.
H-6: A doublet, coupled to H-5. This proton is typically the most upfield of the aromatic signals.
-NH₂: A broad singlet. The chemical shift of these protons can vary depending on the solvent and concentration. In the HCl salt, these protons might exchange with the acidic proton on the pyridine nitrogen.
The coupling constants (J-values) between adjacent protons would be characteristic of a pyridine ring system.
Table 1: Predicted ¹H NMR Signals for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |
| H-3 | Downfield | Doublet (d) | JH3-H5 (small) |
| H-5 | Intermediate | Doublet of Doublets (dd) | JH5-H6, JH5-H3 |
| H-6 | Upfield | Doublet (d) | JH6-H5 (large) |
| -NH₂ | Variable | Broad Singlet (br s) | None |
¹³C NMR for Carbon Frameworks
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, six distinct signals are expected, five from the pyridine ring and one from the trifluoromethyl group.
The electron-withdrawing trifluoromethyl group will cause a significant downfield shift for the C-2 carbon it is attached to. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms. The other ring carbons (C-3, C-4, C-5, and C-6) will have chemical shifts determined by their position relative to the substituents and the protonated nitrogen.
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| C-2 | Downfield | Singlet (or quartet due to ²JCF) | Attached to the CF₃ group. |
| C-3 | Intermediate | Singlet | Adjacent to the CF₃ group. |
| C-4 | Downfield | Singlet | Attached to the amino group. |
| C-5 | Upfield | Singlet | Influenced by the amino group. |
| C-6 | Intermediate | Singlet | Adjacent to the protonated nitrogen. |
| -CF₃ | Intermediate | Quartet (q) | Due to one-bond coupling with three fluorine atoms (¹JCF). |
¹⁹F NMR for Trifluoromethyl Group Analysis
¹⁹F NMR is a powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.ilwikipedia.org For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. thermofisher.com
The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring, typically appearing between -60 and -70 ppm relative to a CFCl₃ standard. wikipedia.org The signal would be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, it might show fine splitting due to long-range coupling with the ring protons, particularly H-3.
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks connecting H-5 with H-6 and H-5 with H-3, confirming their connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the signals of H-3, H-5, and H-6 to their respective carbon atoms C-3, C-5, and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) like C-2 and C-4. For instance, the proton at H-3 would show a correlation to C-2 and C-4, while the H-6 proton would show correlations to C-4 and C-5. The fluorine atoms can also couple to carbon atoms over multiple bonds, providing further structural confirmation. wikipedia.org
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays a pattern of absorption bands, with each band corresponding to a specific type of bond vibration.
For this compound, key characteristic absorption bands are expected:
N-H Stretching: The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the amino group typically appears around 1600 cm⁻¹.
C-F Stretching: The trifluoromethyl group has strong, characteristic C-F stretching absorptions, which are typically found in the 1100-1350 cm⁻¹ region. These are often the most intense bands in the spectrum.
The protonation of the pyridine nitrogen in the HCl salt may cause slight shifts in the positions of the ring vibration bands compared to the free base.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 | Medium-Strong |
| Amino (-NH₂) | Bending (Scissoring) | ~1600 | Medium |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 | Strong |
Mass Spectrometry for Product Identification and Purity Assessment
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. Given the presence of two basic nitrogen atoms (the amino group and the pyridine ring nitrogen), protonation is highly efficient. The resulting mass-to-charge ratio (m/z) of this ion allows for the direct determination of the molecule's monoisotopic mass. nih.govresearchgate.net
Further structural information can be obtained using tandem mass spectrometry (ESI-MS/MS), where the [M+H]⁺ ion is isolated and fragmented. nih.gov The fragmentation pattern provides a unique fingerprint of the molecule, confirming the connectivity of its atoms and the identity of its functional groups.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For 4-Amino-2-(trifluoromethyl)pyridine (C₆H₅F₃N₂), the expected exact mass can be calculated and compared to the experimentally measured value. sigmaaldrich.comsigmaaldrich.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity and purity of the target compound with a high degree of confidence. mdpi.com
Table 2: HRMS Data for 4-Amino-2-(trifluoromethyl)pyridine
| Ion Formula | Calculated m/z | Observed m/z | Description |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For aromatic compounds like 4-Amino-2-(trifluoromethyl)pyridine, the primary absorptions are due to π→π* transitions within the pyridine ring. beilstein-journals.org
The positions and intensities of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing trifluoromethyl group influence the electronic structure of the pyridine ring, causing shifts in the absorption bands. UV-Vis spectroscopy is a simple and effective method for confirming the presence of the aromatic system and can be used quantitatively to determine the concentration of the compound in a solution. indianchemicalsociety.com It is also a valuable tool for monitoring the progress of a chemical reaction by tracking the disappearance of a reactant's absorbance or the appearance of a product's absorbance over time. tandfonline.comtandfonline.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For an ionic compound like this compound, crystallography would also detail the crystal packing and the network of intermolecular interactions, such as hydrogen bonds between the aminopyridinium cation and the chloride anion. researchgate.netnih.gov
Analysis of crystal structures of similar pyridine derivatives shows that hydrogen bonding plays a critical role in defining the supramolecular architecture. nih.gov In the case of this compound, hydrogen bonds would be expected to form between the protons of the amino group, the protonated pyridine nitrogen, and the chloride ion. These interactions govern the physical properties of the solid, including its melting point and solubility.
Table 3: Illustrative Crystallographic Data for a Substituted Pyridine Derivative This data is representative of what would be obtained from an X-ray crystal structure analysis and is based on published structures of similar molecules. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.6487 |
| b (Å) | 7.0786 |
| c (Å) | 23.7200 |
| V (ų) | 2123.77 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT calculations can accurately predict geometric parameters like bond lengths and angles, as well as electronic properties.
For instance, a DFT study on the related molecule, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, provides a template for the type of structural data that can be obtained. researchgate.net Calculations at the B3LYP/cc-pVQZ level of theory were used to determine the optimized geometry of the molecule. researchgate.net Similar calculations for 4-Amino-2-(trifluoromethyl)pyridine would elucidate the influence of the amino and trifluoromethyl groups on the pyridine (B92270) ring's geometry. The electron-withdrawing trifluoromethyl group is expected to shorten adjacent C-C bonds, while the electron-donating amino group would have the opposite effect.
Table 1: Representative DFT-Calculated Structural Parameters for a Trifluoromethyl-Substituted Heterocycle. Note: Data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline, used here as an illustrative example. researchgate.net
| Parameter | Bond Length (Å) |
|---|---|
| C-CF3 | 1.521 |
| N-H (amino) | 1.011 |
| C-N (amino) | 1.378 |
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. youtube.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgscirp.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org In molecules like substituted pyridines, the distribution of these orbitals is key. The HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the pyridine ring, while the LUMO may be concentrated around the electron-withdrawing trifluoromethyl group. nih.gov This distribution dictates how the molecule interacts with electrophiles and nucleophiles.
Table 2: Illustrative Frontier Orbital Energies from DFT Studies on Related Amino-Heterocycles. Note: This table presents conceptual data to illustrate the typical outputs of such calculations.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Substituted Pyridine Analog A | -6.5 | -1.5 | 5.0 |
| Substituted Pyridine Analog B | -6.8 | -2.0 | 4.8 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For a relatively rigid structure like 4-Amino-2-(trifluoromethyl)pyridine, the primary focus would be on the orientation of the amino group's hydrogen atoms and the rotation of the trifluoromethyl group. While significant conformational flexibility is not expected for the core structure, understanding the rotational barrier of the CF3 group can be important. acs.org
Molecular Dynamics (MD) simulations could be employed to study the molecule's behavior over time, particularly its interactions with solvent molecules or biological targets. MD simulations provide insights into the dynamic nature of the molecule, which is essential for understanding its function in a biological context. Specific MD studies on 4-Amino-2-(trifluoromethyl)pyridine HCl are not readily found in the literature.
Reaction Mechanism Prediction and Validation through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the prediction of the most likely reaction pathway and the calculation of activation energies.
For 4-Amino-2-(trifluoromethyl)pyridine, computational studies could validate mechanisms for reactions it participates in, such as the Chichibabin reaction or its use in synthesizing ligands. ossila.com For example, modeling the nucleophilic attack on the pyridine ring or reactions involving the amino group would provide a deeper understanding of its chemical reactivity. Studies on copper-catalyzed trifluoromethylation reactions have successfully used DFT to detail the catalytic cycle, demonstrating the power of this approach. rsc.org
Prediction of Spectroscopic Properties
Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are crucial for interpreting experimental data and confirming molecular structures.
DFT calculations, often using the B3LYP functional, can compute vibrational frequencies. These calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations, often showing excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts, which are instrumental for structural elucidation. researchgate.netnih.gov A comprehensive study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline demonstrated the successful application of these methods in assigning vibrational modes and NMR signals. researchgate.net
Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Molecule. Note: Data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline, presented as an illustrative example. researchgate.net
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3494 | 3496 |
| N-H Stretch | 3383 | 3388 |
| C-F Stretch | 1310 | 1308 |
| Pyridine Ring Stretch | 1622 | 1620 |
Theoretical Studies on Tautomerism and Isomerism
Tautomerism is a critical phenomenon for heterocyclic compounds, particularly those containing amino groups, as different tautomers can exhibit distinct chemical and biological properties. researchgate.net For 4-Amino-2-(trifluoromethyl)pyridine, the primary tautomeric equilibrium would be between the amino form and the imino form (a pyridin-4(1H)-imine).
Computational studies can determine the relative energies of these tautomers in the gas phase and in different solvents. nih.gov By calculating the Gibbs free energy of each tautomer, the most stable form under specific conditions can be predicted. For most aminopyridines, the amino tautomer is significantly more stable than the imino form. Theoretical investigations into the tautomerism of related 2-hydroxy pyridine and favipiravir have shown that DFT calculations can reliably predict the dominant tautomeric form in various environments. nih.govwayne.edu Such a study on 4-Amino-2-(trifluoromethyl)pyridine would definitively establish its preferred tautomeric state, which is crucial for understanding its interactions and reactivity.
Computational Investigation of Chemical Interactions and Selectivity
Computational and theoretical chemistry studies are pivotal in elucidating the molecular interactions and selectivity profiles of chemical compounds. While direct computational investigations specifically on this compound are not extensively documented in dedicated studies, a wealth of information can be derived from theoretical analyses of its derivatives and structurally related molecules. These studies provide critical insights into how the electronic and steric properties of the 4-amino and 2-trifluoromethylpyridine scaffold govern its interaction with biological targets and contribute to selective binding.
Molecular Docking and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is instrumental in understanding the binding modes of ligands within the active sites of proteins and other macromolecules. Studies on various inhibitors incorporating the trifluoromethylpyridine moiety reveal its significant role in establishing potent and selective interactions.
The trifluoromethyl group (-CF3) often participates in crucial non-covalent interactions, including halogen bonds and hydrophobic interactions, which enhance binding affinity. The pyridine ring itself can engage in π-π stacking and hydrogen bonding via its nitrogen atom. For instance, in studies of fluorinated thiazolidin-4-one derivatives docked against c-KIT Tyrosine Kinase (PDB: 1T46), compounds featuring trifluoro functionalities demonstrated the most favorable interactions. rjptonline.org The analysis frequently highlights hydrogen bond formation with key amino acid residues, such as lysine, which is critical for the stability of the ligand-protein complex. rjptonline.org
Similarly, docking studies of novel thiazole-pyridine hybrids against the SARS-CoV-2 main protease (PDB: 6LU7) have been performed to determine binding energies and interaction patterns. mdpi.com These computational models help identify essential amino acid interactions and guide the rational design of more potent inhibitors. mdpi.com
Table 1: Representative Molecular Docking Data for Pyridine Derivatives
| Derivative Class | Target Protein (PDB ID) | Key Interacting Residues | Types of Interactions | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Thiazole-Pyridine Hybrid | SARS-CoV-2 Main Protease (6LU7) | Not specified | H-donor, H-acceptor, Hydrophobic | -8.6 | mdpi.com |
| Fluorinated Thiazolidin-4-one | c-KIT Tyrosine Kinase (1T46) | LYS623 | Hydrogen bonding, Halogen bonding, Pi-sigma bonding | Not specified | rjptonline.org |
| Pyridinyl Thiazole | HepG2 (4MMH) | Not specified | Hydrogen bonding | Not specified | niscpr.res.in |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. niscpr.res.innih.gov DFT calculations are employed to determine various molecular properties, such as optimized geometry, vibrational frequencies, and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. niscpr.res.innih.gov The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net
For derivatives containing the pyridine scaffold, DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d,p), help to elucidate their electronic structure. niscpr.res.in These theoretical studies can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how a molecule will interact with other molecules. nih.gov
Table 2: Theoretical Electronic Properties of a Pyridine Derivative from DFT Calculations
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | niscpr.res.inresearchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | niscpr.res.inresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and biological activity | niscpr.res.inresearchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for electrophilic and nucleophilic attack | nih.gov |
Selectivity Modeling
Computational methods are also vital for predicting and explaining the selectivity of inhibitors for one biological target over another. This is particularly important for targets that are highly homologous, such as different isoforms of an enzyme. For example, in silico studies have been conducted to model the selectivity of pyridine and pyrimidine-based inhibitors towards the CYP11B1 and CYP11B2 enzymes. nih.gov
These studies utilize a combination of molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis to identify the specific structural features and functional groups that determine selective binding. nih.gov The analysis can highlight differentiating amino acid residues within the binding sites that are key to achieving selectivity. nih.gov The introduction of a trifluoromethyl group to the pyridine ring, as in 4-Amino-2-(trifluoromethyl)pyridine, is a common strategy in drug design to enhance potency and modulate selectivity, often due to its strong electron-withdrawing properties and its ability to form specific interactions within the target's active site. nih.gov
Future Research Trajectories and Perspectives
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted pyridines, including 4-Amino-2-(trifluoromethyl)pyridine, has traditionally relied on methods like the Hantzsch synthesis, which involves the condensation of 1,3-dicarbonyl compounds, an aldehyde, and ammonia (B1221849), followed by oxidation. ymerdigital.commdpi.combeilstein-journals.org However, future research is increasingly focused on developing more modular, efficient, and functional-group-tolerant routes.
One promising avenue is the expansion of multicomponent reactions (MCRs). ymerdigital.com These reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste. ymerdigital.com Developing a one-pot MCR for 4-Amino-2-(trifluoromethyl)pyridine HCl from readily available starting materials would represent a substantial improvement over traditional multi-step sequences. For instance, cascade reactions involving a novel copper-catalyzed N-iminative cross-coupling of alkenylboronic acids have been shown to produce highly substituted pyridines under mild conditions. nih.gov Adapting such methodologies to incorporate trifluoromethylated building blocks is a key area for future exploration.
Another approach involves the transformation of corresponding pyridinols. 5-Alkyl-4-amino-2-(trifluoromethyl)pyridines have been successfully prepared from pyridinols, suggesting a viable pathway that could be optimized for the parent compound. researchgate.net Additionally, methods starting from halogenated pyridines, such as the reaction of 2,6-dichloro-4-trifluoromethylpyridine with ammonia followed by dehalogenation, provide a known route that could be improved through catalyst and process optimization. google.com
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. ymerdigital.com | High efficiency, atom economy, reduced waste, simplified purification. ymerdigital.com |
| Cascade Reactions | A sequence of intramolecular reactions, often catalyzed, forming complex products from simple precursors. nih.gov | Mild conditions, high functional group tolerance. nih.gov |
| From Pyridinols | Conversion of a corresponding hydroxypyridine derivative to the target amine. researchgate.net | Utilizes alternative starting materials. |
| From Halogenated Pyridines | Nucleophilic substitution of a halogen (e.g., chlorine) with an amino group, followed by dehalogenation if necessary. google.comgoogleapis.com | Direct introduction of the amino group. |
Exploration of Unprecedented Reactivity Patterns
The unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the electron-donating amino group create a platform for exploring novel reactivity. While some reactions are known, the full potential of 4-Amino-2-(trifluoromethyl)pyridine as a versatile chemical intermediate remains to be unlocked.
The compound is known to undergo a Chichibabin reaction to introduce an additional amino group, yielding a diaminopyridine derivative that is used in the synthesis of kinase inhibitors. ossila.com Furthermore, the amino group can be converted to a diazonium salt, which can then undergo cyclization to afford trifluoromethylated 1H-pyrazolo[4,3-c]pyridines, demonstrating its utility in constructing fused heterocyclic systems. researchgate.net
Future research should focus on leveraging the interplay between the functional groups. For example, the pyridine (B92270) nitrogen and the exocyclic amino group could act as a bidentate ligand for transition metals, opening pathways for novel catalytic cycles. The trifluoromethyl group's strong electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a property that could be exploited in new C-C and C-N bond-forming reactions. beilstein-journals.org Investigating photocatalytic pathways could also reveal unprecedented transformations, such as C-H functionalization at the C-3 or C-5 positions, which are typically difficult to achieve selectively. acs.org
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. uc.pt The integration of the synthesis of this compound into a flow chemistry setup is a critical future trajectory. Automated flow synthesis has been successfully developed for related heterocyclic structures, such as spirocyclic tetrahydronaphthyridines, by sequencing steps like photoredox-catalyzed hydroaminoalkylation with intramolecular SNAr N-arylation. nih.gov
A continuous-flow process for this compound could involve pumping starting materials through heated and pressurized reactors, potentially with immobilized catalysts or reagents to simplify purification. Such a system would allow for precise control over reaction parameters (temperature, pressure, residence time), minimizing byproduct formation and enabling safer handling of reactive intermediates. acs.org A one-pot, continuous-flow synthesis of trifluoromethylated heterocycles using trifluoroacetic anhydride (TFAA) has been demonstrated, highlighting the feasibility of this approach for introducing the CF3 group under flow conditions. acs.org This methodology could be adapted and integrated with amination and salt formation steps to create a fully continuous process.
Applications in Sustainable Chemistry and Green Synthesis
Future research must prioritize the development of sustainable and environmentally benign synthetic methods. This involves adhering to the principles of green chemistry, such as using less hazardous reagents, employing catalytic rather than stoichiometric reagents, and designing processes with high atom economy.
For the synthesis of this compound, this includes the development of metal-free multicomponent reactions, which avoid the use of toxic and expensive heavy metals. organic-chemistry.org Base-catalyzed, one-pot, three-component reactions have been developed for other substituted pyridines and represent a greener alternative to traditional methods. organic-chemistry.org The use of greener solvents or even solvent-free reaction conditions is another important goal. ymerdigital.com
Furthermore, the compound itself can be used in sustainable applications. For instance, cuprous oxide nanoparticles have been investigated for the photocatalytic degradation of 4-aminopyridine, a related compound, from wastewater. indianchemicalsociety.com Research could explore the use of this compound as a precursor for catalysts or materials involved in environmental remediation.
Advanced Catalyst Development for Transformations Involving the Compound
Catalysis is central to modern organic synthesis, and the development of advanced catalysts for reactions involving this compound is a key research frontier. nih.gov The presence of multiple functional sites—the pyridine nitrogen, the amino group, the trifluoromethyl group, and the aromatic C-H bonds—offers numerous opportunities for catalytic functionalization.
Key Areas for Catalyst Development:
Palladium-Catalyzed Cross-Coupling: Developing palladium catalysts with specialized ligands (e.g., BrettPhos) could enable efficient C-H functionalization or cross-coupling reactions at specific positions on the pyridine ring, allowing for the introduction of new substituents. nih.govnih.gov
Copper-Catalyzed Reactions: Copper catalysts are known to be effective for various C-N and C-CF3 bond-forming reactions and could be optimized for transformations involving this specific substrate. nih.govnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis opens up new reaction pathways via radical intermediates. acs.orgorganic-chemistry.org Developing photocatalytic systems for the direct C-H amination or trifluoromethylation of other substrates using 4-Amino-2-(trifluoromethyl)pyridine derivatives is a promising direction. acs.orgorganic-chemistry.org
Asymmetric Catalysis: For downstream applications where chirality is important, developing catalysts for the enantioselective transformation of derivatives of 4-Amino-2-(trifluoromethyl)pyridine would be highly valuable.
Synergistic Experimental and Computational Approaches
The integration of computational chemistry with experimental studies provides a powerful tool for accelerating research and development. acs.org Density Functional Theory (DFT) and other computational methods can be used to predict reaction outcomes, elucidate mechanisms, and design more effective catalysts or reaction conditions. nih.govresearchgate.net
For this compound, computational studies can:
Predict Reactivity: Model the electronic structure to predict the most likely sites for electrophilic or nucleophilic attack, guiding experimental design. researchgate.net
Elucidate Reaction Mechanisms: Calculate transition state energies to understand the pathways of complex reactions, such as rearrangements or catalytic cycles. acs.orgnih.gov
Optimize Catalysts: Simulate the interaction of the substrate with different metal-ligand complexes to design catalysts with higher activity and selectivity.
Analyze Spectroscopic Data: Correlate calculated properties (e.g., NMR shifts, vibrational frequencies) with experimental data to confirm the structure of new compounds. researchgate.net
This synergistic loop, where computational predictions are tested experimentally and the results are used to refine the theoretical models, will be crucial for the rapid development of novel synthetic routes and applications for this compound. acs.orgresearchgate.net
Q & A
Basic: What are the optimal synthetic routes for 4-amino-2-(trifluoromethyl)pyridine HCl, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves introducing a trifluoromethyl group to a pyridine scaffold followed by amination. A common approach includes:
- Step 1: Starting with 2-(trifluoromethyl)pyridine derivatives, nitration or halogenation is performed to create reactive sites for substitution. For example, chlorination at the 4-position using POCl₃ under reflux conditions .
- Step 2: Amination via nucleophilic aromatic substitution (SNAr) using ammonia or protected amines under high-temperature conditions (e.g., 100–120°C in a sealed tube) .
- Characterization: Intermediates are verified using / NMR to confirm regioselectivity, and LC-MS for purity assessment. X-ray crystallography may resolve structural ambiguities in crystalline intermediates .
Advanced: How does the electron-deficient nature of the trifluoromethylpyridine ring influence functionalization, and what strategies mitigate undesired side reactions?
Methodological Answer:
The strong electron-withdrawing effect of the -CF₃ group deactivates the pyridine ring, complicating electrophilic substitutions. Key strategies include:
- Directed Metalation: Use of directing groups (e.g., amino or hydroxyl) to guide regioselective C-H functionalization. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the 5-position of the pyridine ring, leveraging the amino group’s directing effects .
- Protection-Deprotection: Temporary protection of the amino group (e.g., as a Boc-carbamate) to prevent side reactions during halogenation or coupling steps .
- Low-Temperature Conditions: Performing reactions at –20°C to 0°C minimizes decomposition of thermally sensitive intermediates, such as azido derivatives .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: NMR identifies proton environments (e.g., NH₂ protons at δ 6.8–7.2 ppm), while NMR confirms the -CF₃ group (δ –60 to –65 ppm) .
- Mass Spectrometry: High-resolution LC-MS (ESI+) detects the molecular ion peak [M+H]⁺ (expected m/z ~197.05 for C₆H₆F₃N₂) and rules out halogenated byproducts .
- Elemental Analysis: Confirms stoichiometry (e.g., C: 36.3%, H: 2.5%, N: 14.1%) to validate synthetic accuracy .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
Discrepancies often arise from assay-specific variables. A systematic approach includes:
- Solubility Optimization: Use co-solvents (e.g., DMSO:water mixtures) to ensure uniform compound dispersion, as aggregation can falsely reduce apparent activity .
- Control for Hydrolysis: Monitor stability in assay buffers (pH 7.4, 37°C) via HPLC to rule out degradation products mimicking inactivity .
- Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
Basic: What are the key considerations for designing a stability study of this compound under storage conditions?
Methodological Answer:
- Temperature/Humidity: Accelerated stability testing at 40°C/75% RH over 4 weeks, with periodic HPLC analysis to detect decomposition (e.g., hydrolysis of the amino group) .
- Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines, using UV-vis spectroscopy to track absorbance changes in the 250–300 nm range (pyridine ring absorption) .
- Packaging: Compare sealed vs. open vials to assess oxidative degradation via NMR, as -CF₃ groups are generally stable but may form oxides under extreme conditions .
Advanced: How can computational methods guide the rational design of derivatives with enhanced binding to target proteins?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic protein pockets. Prioritize derivatives with predicted ΔG < –8 kcal/mol .
- QSAR Modeling: Train models on existing bioactivity data (e.g., IC₅₀ values) to correlate substituent electronic parameters (Hammett σ) with potency .
- MD Simulations: Run 100-ns molecular dynamics trajectories to assess binding stability, focusing on hydrogen bonds between the amino group and active-site residues (e.g., Asp189 in serine proteases) .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as amino-pyridines can cause irritation .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management: Neutralize acidic spills (from HCl counterion) with sodium bicarbonate, followed by adsorption using vermiculite .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow systems for nitration/amination steps to enhance mixing and reduce reaction times (e.g., from 24h to 2h) .
- Catalyst Screening: Test Pd/Cu catalysts (e.g., Pd(OAc)₂/Xantphos) for coupling steps, optimizing ligand ratios to suppress homo-coupling byproducts .
- In Situ Monitoring: Use FTIR or ReactIR to track intermediate formation and terminate reactions at >90% conversion, minimizing over-reduction or oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
